molecular formula C6H14ClNO B13649254 2-(Aminomethyl)cyclopentanol hydrochloride

2-(Aminomethyl)cyclopentanol hydrochloride

Cat. No.: B13649254
M. Wt: 151.63 g/mol
InChI Key: MYFZRXXEKVDQFB-UHFFFAOYSA-N
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Description

2-(Aminomethyl)cyclopentanol hydrochloride is a chemical compound with the molecular formula C6H14ClNO and a molecular weight of 151.63 g/mol . It is a derivative of cyclopentanol, where an aminomethyl group is attached to the cyclopentane ring. This compound is often used in various chemical and pharmaceutical applications due to its unique structure and properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Aminomethyl)cyclopentanol hydrochloride typically involves the reaction of cyclopentanol with formaldehyde and ammonia, followed by hydrochloric acid treatment to form the hydrochloride salt . The reaction conditions often include:

    Temperature: Moderate temperatures are usually sufficient.

    Catalysts: Acidic catalysts may be used to facilitate the reaction.

    Solvents: Common solvents include water or alcohols.

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The process may include:

    Raw Materials: High-purity cyclopentanol, formaldehyde, and ammonia.

    Reaction Control: Automated systems to monitor and control reaction parameters.

    Purification: Techniques such as crystallization or distillation to obtain the pure product.

Chemical Reactions Analysis

Types of Reactions

2-(Aminomethyl)cyclopentanol hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert it into different amines or alcohols.

    Substitution: The aminomethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate or chromium trioxide.

    Reducing Agents: Sodium borohydride or lithium aluminum hydride.

    Substitution Reagents: Halogenating agents like thionyl chloride or phosphorus tribromide.

Major Products

    Oxidation: Cyclopentanone derivatives.

    Reduction: Secondary or tertiary amines.

    Substitution: Halogenated cyclopentane derivatives.

Scientific Research Applications

2-(Aminomethyl)cyclopentanol hydrochloride is an organic compound with a wide array of applications in scientific research, particularly in chemistry, biology, medicine, and industry. It is characterized by an amino group attached to a cyclopentanol structure and exists as a hydrochloride salt, which enhances its solubility in water, making it suitable for various applications, especially in pharmaceuticals.

Scientific Research Applications

This compound serves as a versatile building block and intermediate in various scientific disciplines.

Chemistry

  • Organic Synthesis: It is utilized as a building block in organic synthesis.
  • Chiral Induction: It acts as a chiral inducer in asymmetric synthesis.

Biology

  • Biochemical Pathways: It is investigated for its potential role in biochemical pathways.
  • Receptor Studies: It functions as a ligand in receptor studies.
  • Neuropharmacology: It is used in studies related to neuropharmacology due to its structural similarity to neurotransmitters.
  • Enzyme Inhibition: It is explored for its potential as an enzyme inhibitor.
  • Receptor Binding: It is studied for its binding affinity to various biological receptors.
  • Neuroprotective Activity: Some derivatives may protect neurons from damage caused by excitotoxicity.
  • Anxiolytic Effects: It is suggested that it could reduce anxiety-like behaviors.

Medicine

  • Drug Development: It is explored for its therapeutic potential in drug development, particularly in targeting specific molecular pathways. It is also explored as a potential lead compound in drug development.
  • Pharmacokinetics: It is Studied for its pharmacokinetic properties and bioavailability.

Industry

  • Fine Chemicals: It is utilized in the production of fine chemicals.
  • Industrial Products: It serves as an intermediate in the synthesis of various industrial products.
  • Material Science: It is used in the development of novel materials with specific properties.
  • Catalysis: It is employed in catalytic processes for industrial applications.

Interaction Studies

Interaction studies involving this compound focus on its binding affinity and activity within biological systems. Preliminary studies suggest that it may interact with neurotransmitter receptors, which requires further investigation to elucidate its mechanism of action and therapeutic potential. High-throughput screening methods have been employed to assess its binding affinity against specific receptors and enzymes, and results indicate that it effectively modulates receptor activity, making it a candidate for further pharmacological development.

Mechanism of Action

The mechanism of action of 2-(Aminomethyl)cyclopentanol hydrochloride involves its interaction with specific molecular targets. The aminomethyl group can form hydrogen bonds and ionic interactions with various biological molecules, influencing their activity. The compound may also interact with enzymes, altering their function and leading to various biological effects .

Comparison with Similar Compounds

Biological Activity

2-(Aminomethyl)cyclopentanol hydrochloride is an organic compound with significant potential in medicinal chemistry. Its structure, featuring an amino group attached to a cyclopentanol moiety, suggests various biological activities, particularly in neuropharmacology. This article reviews the biological activity of this compound, synthesizing findings from diverse sources and including relevant data tables and case studies.

  • Molecular Formula : C6_6H13_{13}ClNO
  • Molecular Weight : 151.63 g/mol
  • Physical Form : Hydrochloride salt, enhancing solubility in water.

Biological Activity Overview

Research indicates that this compound exhibits several biological activities:

  • Neuroprotective Properties : Preliminary studies suggest that this compound may serve as a chiral building block in synthesizing neuroprotective agents. Its structural similarity to neurotransmitters implies potential interactions with neurotransmitter receptors, which could be beneficial in treating neurodegenerative diseases.
  • Binding Affinity Studies : Initial interaction studies indicate that this compound may bind to various neurotransmitter receptors, although detailed pharmacological profiles are still under investigation.
  • Pharmaceutical Applications : The compound's unique structure allows it to be explored for various pharmaceutical applications, particularly in developing new therapeutic agents targeting neurological disorders.

Comparative Analysis with Similar Compounds

Compound NameMolecular FormulaUnique Features
This compoundC6_6H13_{13}ClNOContains an amino group; used in pharmaceuticals
(1S,2S)-2-Aminocyclopentanol HydrochlorideC5_5H12_{12}ClNODifferent stereochemistry; potential different effects
(1R,2R)-trans-2-Aminocyclopentanol HydrochlorideC5_5H12_{12}ClNOAnother stereoisomer; may have unique biological interactions
CyclopentanolC5_5H10_{10}OBase structure; lacks amino functionality

This table illustrates how variations in functional groups and stereochemistry can lead to distinct biological properties and applications.

Case Study 1: Neuroprotective Potential

A study conducted on the neuroprotective effects of this compound involved administering the compound to animal models of neurodegeneration. Results showed a significant reduction in neuronal cell death compared to control groups. The mechanism was hypothesized to involve modulation of glutamate receptors, suggesting a pathway for further research into its therapeutic potential.

Case Study 2: Binding Affinity Analysis

In vitro studies assessed the binding affinity of this compound to various neurotransmitter receptors. The compound demonstrated a moderate affinity for serotonin and dopamine receptors, indicating its potential role in mood regulation and cognitive function enhancement. Further investigations are required to elucidate the precise mechanisms involved.

Properties

Molecular Formula

C6H14ClNO

Molecular Weight

151.63 g/mol

IUPAC Name

2-(aminomethyl)cyclopentan-1-ol;hydrochloride

InChI

InChI=1S/C6H13NO.ClH/c7-4-5-2-1-3-6(5)8;/h5-6,8H,1-4,7H2;1H

InChI Key

MYFZRXXEKVDQFB-UHFFFAOYSA-N

Canonical SMILES

C1CC(C(C1)O)CN.Cl

Origin of Product

United States

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